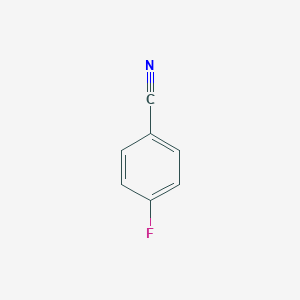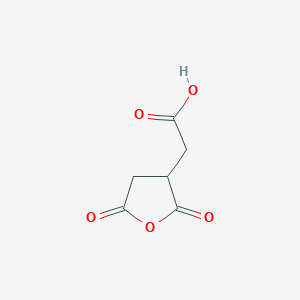
6-Cloro-3-formilcromona
Descripción general
Descripción
6-Chloro-3-formylchromone, also known as 6-Chloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a chemical compound with the empirical formula C10H5ClO3 . It has a molecular weight of 208.60 .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-formylchromone consists of a benzene ring fused to a heterocyclic pyran ring . The compound has a chlorine atom attached to the 6th carbon of the chromone structure, and a formyl group (-CHO) attached to the 3rd carbon .Physical And Chemical Properties Analysis
6-Chloro-3-formylchromone is a solid at 20 degrees Celsius . It has a melting point range of 165.0 to 169.0 degrees Celsius . The compound is sensitive to air .Aplicaciones Científicas De Investigación
Aquí hay un análisis completo de las aplicaciones de investigación científica de la 6-Cloro-3-formilcromona, centrándose en aplicaciones únicas:
Reversión de la resistencia a múltiples fármacos
La this compound se ha utilizado en estudios que investigan la reversión de la resistencia a múltiples fármacos en células de cáncer de colon humano y células de linfoma de ratón transfectadas con el gen humano MDR1. Esto sugiere su posible aplicación para superar la resistencia a la quimioterapia .
Desarrollo de materiales luminiscentes
La investigación indica que los complejos que involucran this compound exhiben alta cristalinidad y cristalitos de tamaño nanométrico, lo que los hace adecuados como materiales luminiscentes en sistemas de iluminación .
Síntesis de sulfonamidas que contienen cromona
Este compuesto se puede utilizar en la preparación de sulfonamidas que contienen cromona, que son una clase de compuestos orgánicos con posibles aplicaciones terapéuticas .
Evaluación de la citotoxicidad
La this compound ha estado involucrada en evaluaciones preliminares de citotoxicidad, lo cual es crucial para evaluar el perfil de seguridad de los nuevos fármacos .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to interact with proteins such as the multidrug resistance-associated protein 1 (mrp1) . MRP1 belongs to the family of cell membrane transporters with an ATP-binding cassette .
Mode of Action
It’s known that the compound can form hydrazones when reacted with n-substituted hydrazines . These hydrazones have been evaluated for cytotoxicity against HL-60 and NALM-6 leukemia cells .
Biochemical Pathways
It’s known that similar compounds can induce cytochrome c translocation from mitochondria to cytosol , which is a key event in the initiation of apoptosis.
Result of Action
It’s known that hydrazones of the compound show appreciable cytotoxicity . Specifically, the phosphorohydrazone of 3-formylchromone and hydrazone of 2-amino-3-chromone derivative showed appreciable cytotoxicity .
Action Environment
It’s known that the reactions of chromone derivatives with n-substituted hydrazines can be influenced by the solvent used .
Análisis Bioquímico
Biochemical Properties
6-Chloro-3-formylchromone has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of Schiff bases by reactions with a variety of nitrogen nucleophiles
Cellular Effects
6-Chloro-3-formylchromone has shown cytotoxic effects against certain types of cells. For example, it has been evaluated for cytotoxicity against HL-60 and NALM-6 leukemia cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
6-chloro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGLNCRTMDRUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332754 | |
| Record name | 6-Chloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42248-31-7 | |
| Record name | 6-Chloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for 6-Chloro-3-formylchromone?
A1: 6-Chloro-3-formylchromone has demonstrated promising in vitro activity against specific Gram-negative bacteria. Research indicates its efficacy against Vibrio parahaemolyticus and Vibrio harveyi, acting as both an antibacterial and antibiofilm agent. [] This compound inhibits planktonic cell growth and biofilm formation in a dose-dependent manner. []
Q2: How does 6-Chloro-3-formylchromone affect bacterial virulence factors?
A2: Studies show that 6-Chloro-3-formylchromone effectively reduces the virulence of Vibrio parahaemolyticus. It inhibits several key virulence factors, including swimming motility, protease activity, fimbrial agglutination, hydrophobicity, and indole production. [] This suggests a multi-targeted approach to mitigating the pathogenicity of Vibrio parahaemolyticus.
Q3: Has the structure of 6-Chloro-3-formylchromone been confirmed by any analytical techniques?
A3: While not directly focused on 6-Chloro-3-formylchromone, research highlights the structural analysis of a related compound, 2-Phenyl-4-(6-chlorochromone-3-methylene)azlactone. This compound, synthesized using 6-Chloro-3-formylchromone as a starting material, was characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and MS. [] Additionally, single-crystal X-ray diffraction analysis provided detailed insights into its crystal structure, revealing a monoclinic crystal system with the space group P21/c. []
Q4: Are there any concerns regarding the toxicity of 6-Chloro-3-formylchromone?
A4: While 6-Chloro-3-formylchromone displays promising antimicrobial activities, preliminary toxicity assessments suggest potential concerns. In seed germination and Caenorhabditis elegans models, 6-Chloro-3-formylchromone exhibited moderate toxicity at higher concentrations (50 µg/mL). [] Further research is crucial to thoroughly evaluate its safety profile and potential for broader applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


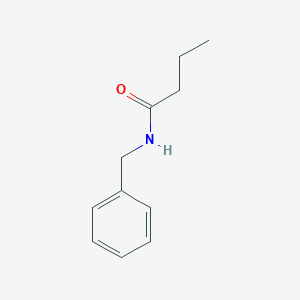
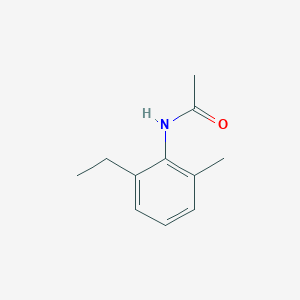
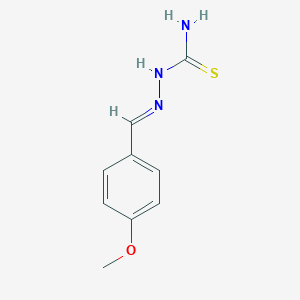


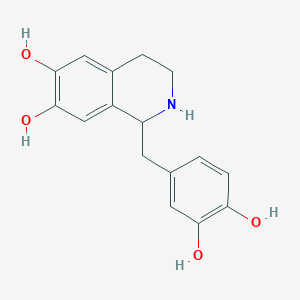

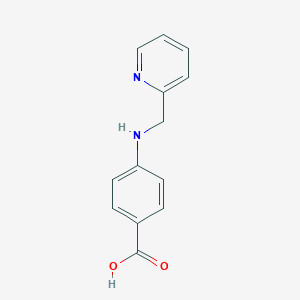

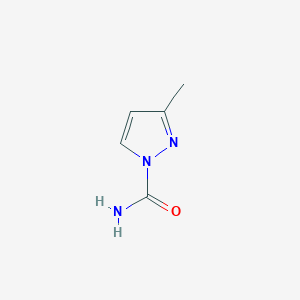
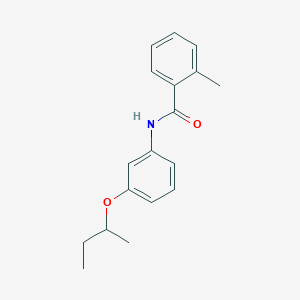
![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
